2-Bromo-6-hydrazinopyridine hydrochloride

Heterocyclic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-6-hydrazinopyridine HCl (CAS 1955553-71-5) achieves 82% isolated yield in Suzuki-Miyaura cross-coupling vs 58% for 2-Cl analogs—critical for pyrazolo[1,5-a]pyrimidin-7-one kinase inhibitor cores. Orthogonal Br/hydrazino reactivity permits sequential cyclization then Pd diversification without protecting groups. The HCl salt form enhances aqueous solubility and oxidative stability; -20°C storage extends shelf life for multi-year discovery programs. Ideal for medicinal chemistry, chemical biology probes, and PROTACs. Inquire now.

Molecular Formula C5H7BrClN3
Molecular Weight 224.48
CAS No. 1955553-71-5
Cat. No. B3113469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-hydrazinopyridine hydrochloride
CAS1955553-71-5
Molecular FormulaC5H7BrClN3
Molecular Weight224.48
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)NN.Cl
InChIInChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H
InChIKeyHZHKJDYOVMTTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-hydrazinopyridine hydrochloride (CAS 1955553-71-5) – Chemical Class, Structure, and Key Specifications for Procurement


2-Bromo-6-hydrazinopyridine hydrochloride (CAS 1955553-71-5) is a halogenated pyridine building block featuring a hydrazino group at the 6-position and a bromo substituent at the 2-position, supplied as the hydrochloride salt with molecular formula C5H7BrClN3 and molecular weight 224.48 . The compound is commercially available at purity grades ranging from 95% to 98% , with a calculated LogP of 1.73 and one rotatable bond, indicating moderate lipophilicity suitable for medicinal chemistry applications . The free base form (2-bromo-6-hydrazinopyridine, CAS 26944-71-8) has a melting point of 112–114 °C . This compound serves as a versatile intermediate for constructing nitrogen-containing heterocycles via condensation, cyclization, and cross-coupling reactions.

2-Bromo-6-hydrazinopyridine hydrochloride – Why In-Class Hydrazinopyridine Analogs Cannot Be Simply Interchanged


Hydrazinopyridine derivatives exhibit pronounced position- and halogen-dependent reactivity profiles that preclude simple substitution in synthetic routes. The combination of the 2-bromo and 6-hydrazino groups on the pyridine ring creates a specific regiochemical and electronic environment that dictates reactivity in condensation, cyclization, and cross-coupling reactions [1]. Positional isomers—such as 2-bromo-5-hydrazinopyridine (CAS 1268882-60-5) [2]—place the hydrazino group at a different ring position, altering nucleophilicity and cyclization outcomes. Halogen variants—including 2-chloro-6-hydrazinopyridine (CAS 5193-03-3) [3] and 2-fluoro-6-hydrazinopyridine (CAS 80714-39-2) —differ in bond dissociation energy, steric bulk, and cross-coupling reactivity. The hydrochloride salt form provides enhanced aqueous solubility and shelf stability compared to the free base , further distinguishing it from non-salt analogs. The quantitative evidence below substantiates these differentiation dimensions.

2-Bromo-6-hydrazinopyridine hydrochloride – Quantified Differentiation Evidence Versus Comparator Analogs


Synthetic Yield Advantage in Pyrazolo[1,5-a]pyrimidinone Construction – Direct Head-to-Head Comparison with 2-Chloro Analog

In a patent-disclosed synthesis of pyrazolo[1,5-a]pyrimidin-7-one derivatives, 2-bromo-6-hydrazinopyridine free base demonstrated superior reaction efficiency compared to the corresponding 2-chloro analog under identical Suzuki-Miyaura cross-coupling conditions [1].

Heterocyclic Synthesis Medicinal Chemistry Cross-Coupling

Storage Stability and Handling Advantage of Hydrochloride Salt Form – Cross-Study Comparison with Free Base

2-Bromo-6-hydrazinopyridine hydrochloride (target compound) demonstrates distinct storage requirements and stability characteristics compared to its free base counterpart, based on vendor-prescribed conditions .

Compound Management Stability Procurement

Avoidance of Biological Activity Confounding – Class-Level Inference on Unintended Kinase Inhibition Risk

The 2-bromo-6-substituted hydrazinopyridine scaffold lacks the structural features associated with potent kinase inhibition observed in certain 2-hydrazinopyridine-derived pharmacophores, thereby reducing the risk of unintended biological activity when used as a synthetic intermediate in cellular probe development [1][2].

Kinase Inhibition Off-Target Effects Chemical Probe Selectivity

Functional Group Orthogonality: Bromo vs. Fluoro in Cross-Coupling Sequence Planning – Class-Level Inference from Patent Synthesis Data

The bromo substituent at the 2-position of 2-bromo-6-hydrazinopyridine offers orthogonal reactivity in multi-step synthetic sequences compared to fluoro analogs, enabling selective late-stage functionalization strategies .

Cross-Coupling Reaction Selectivity Synthetic Strategy

2-Bromo-6-hydrazinopyridine hydrochloride – Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry: Synthesis of Pyrazolo[1,5-a]pyrimidinone Kinase Inhibitor Scaffolds

When constructing pyrazolo[1,5-a]pyrimidin-7-one cores—a privileged scaffold in kinase inhibitor discovery—2-bromo-6-hydrazinopyridine hydrochloride offers a quantified yield advantage over 2-chloro analogs (82% vs. 58% isolated yield) in Suzuki-Miyaura cross-coupling reactions [1]. The bromo substituent enables efficient late-stage diversification after initial hydrazine-mediated cyclization, a sequence that cannot be replicated with fluoro analogs due to C-F bond inertness . The hydrochloride salt form provides improved handling and oxidative stability compared to the free base .

Chemical Biology: Building Blocks for Cellular Probes Requiring Minimal Off-Target Activity

For chemical biology groups developing fluorescent probes or targeted degraders (PROTACs), 2-bromo-6-hydrazinopyridine hydrochloride is a suitable intermediate choice. Unlike certain 2-hydrazinopyridine-derived pharmacophores that exhibit potent c-Src kinase inhibition (IC50 = 27.3 nM) [2], this 2-bromo-6-substituted analog lacks structural features associated with unintended kinase activity. This reduces the risk that trace residual intermediate could confound cellular assay results, a critical consideration when validating new chemical probes [3].

Process Chemistry: Multi-Step Synthesis with Orthogonal Functional Group Reactivity

In process development for API intermediates requiring sequential functionalization, 2-bromo-6-hydrazinopyridine hydrochloride enables a strategic synthetic sequence: first, utilize the hydrazino group for heterocycle formation (condensation/cyclization), then deploy the bromo substituent for Pd-catalyzed cross-coupling to install aryl, alkenyl, or amino groups. The C-Br bond's moderate dissociation energy (~337 kJ/mol) permits this orthogonal reactivity, whereas fluoro analogs (~536 kJ/mol C-F bond) remain largely unreactive under standard coupling conditions . This expands accessible derivatives without requiring protecting group manipulations.

Compound Management: Procurement of Stable Hydrochloride Salt for Long-Term Storage

For compound management facilities and screening library curation, the hydrochloride salt form (CAS 1955553-71-5) offers distinct procurement advantages over the free base (CAS 26944-71-8). Vendor specifications recommend -20 °C storage for the hydrochloride salt, providing oxidative protection to the hydrazine moiety . The free base, with a melting point of 112–114 °C, may be more susceptible to ambient degradation . Procurement of the salt form ensures longer usable shelf life and reduced re-order frequency for multi-year discovery programs.

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